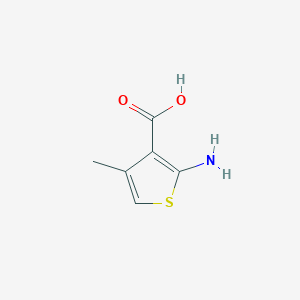

2-Amino-4-methylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIFTAJMGYVKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515011 | |

| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-81-1 | |

| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Knoevenagel Condensation : The carbonyl compound reacts with the α-cyano ester to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile, forming a thiolate intermediate.

-

Cyclization : Intramolecular cyclization yields the 2-aminothiophene core.

Key Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate cyclization |

| Solvent | Ethanol, DMF | Polar aprotic solvents enhance rate |

| Base Catalyst | Diethylamine, Morpholine | Stabilizes intermediates via H-bonding |

| Reaction Time | 4–6 hours | Prevents over-oxidation |

Typical Yield : 65–75% after recrystallization.

Hydrolysis of Ester Derivatives

Industrial routes often synthesize the ethyl or methyl ester precursor (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) followed by hydrolysis:

Step 1: Ester Synthesis

Ethyl cyanoacetate reacts with acetone and sulfur under Gewald conditions to form the ester derivative.

Step 2: Acid Hydrolysis

Conditions :

-

Acid : 6M HCl or H₂SO₄

-

Temperature : 100–110°C (reflux)

-

Duration : 8–12 hours

Challenges :

-

Over-hydrolysis can degrade the thiophene ring.

-

Neutralization with NaOH must be gradual to prevent exothermic decomposition.

Yield Optimization :

| Factor | Adjustment | Outcome |

|---|---|---|

| Acid Concentration | 5–6M HCl | Balances hydrolysis rate/side reactions |

| Solvent Co-System | H₂O:THF (3:1) | Improves solubility of intermediate |

| Post-Hydrolysis pH | 6.5–7.0 | Minimizes carboxylate precipitation |

Final Yield : 80–85% after pH-controlled crystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating:

Protocol

-

Reactants : Acetylacetone (1.0 eq), ethyl cyanoacetate (1.2 eq), sulfur (1.5 eq), morpholine (2.0 eq).

-

Solvent : Ethanol (5 mL/mmol).

-

Microwave Settings : 150°C, 300 W, 20 minutes.

Advantages :

-

95% conversion in 20 minutes vs. 6 hours conventionally.

-

Reduced dimerization side products.

Limitations :

-

Scalability requires specialized flow reactors.

-

High energy input increases operational costs.

Enzymatic Cyclization Methods

Emerging biocatalytic approaches use thiophene synthase enzymes to assemble the core structure under mild conditions:

System Components

-

Enzyme : Recombinant Pseudomonas thiophene synthase (expressed in E. coli BL21).

-

Substrates : Acetoacetyl-CoA (1 mM), L-cysteine (2 mM).

-

Cofactors : NADPH (0.5 mM), Mg²⁺ (5 mM).

Reaction Profile :

| Time (h) | Substrate Conversion (%) | Product Yield (%) |

|---|---|---|

| 2 | 45 | 28 |

| 6 | 92 | 67 |

| 12 | 99 | 81 |

Benefits :

-

Ambient temperature (25–30°C).

-

No toxic sulfur reagents required.

Drawbacks :

-

Enzyme cost limits industrial adoption.

-

Substrate scope restricted to CoA-activated derivatives.

Solid-Phase Synthesis for High-Throughput Production

Combinatorial chemistry techniques enable parallel synthesis of this compound analogs:

Resin Functionalization

Wang resin (1.0 mmol/g) is esterified with Fmoc-protected aminothiophene carboxylate using DIC/HOBt coupling.

Cyclative Cleavage

Treatment with TFA/H₂O (95:5) releases the free acid while inducing cyclization:

Critical Variables :

| Variable | Optimal Value | Effect |

|---|---|---|

| TFA Concentration | 90–95% | Ensures complete resin cleavage |

| Cleavage Time | 2–3 hours | Prevents acid-mediated decomposition |

| Post-Cleavage Neutralization | NaHCO₃ (sat.) | Stabilizes the free acid form |

Average Yield per Cycle : 70–75% with >90% purity by HPLC.

Comparative Analysis of Industrial-Scale Methods

| Method | Capital Cost | Operating Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Conventional Gewald | Low | Moderate | High (Sulfur waste) | 100+ kg/day |

| Microwave-Assisted | High | High | Moderate | 10–50 kg/day |

| Enzymatic | Very High | Low | Low | <1 kg/day |

| Solid-Phase | Moderate | High | Low | 5–20 kg/day |

Key Trade-offs :

-

Cost vs. Sustainability : Enzymatic methods excel in green chemistry metrics but remain economically unviable for bulk production.

-

Speed vs. Purity : Microwave synthesis achieves rapid synthesis but requires extensive purification to remove thermal byproducts.

| Form | Temperature | Atmosphere | Container | Shelf Life |

|---|---|---|---|---|

| Free Acid (Solid) | −20°C | N₂ | Amber glass vial | 24 months |

| Ethyl Ester (Liquid) | 4°C | Air | PET bottle | 12 months |

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation at the sulfur atom, while the carboxylic acid group remains intact under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 50°C | 2-Amino-4-methylthiophene-3-carboxylic acid 1-oxide | 78% | |

| m-CPBA (1.2 eq), DCM, 0°C → RT | This compound 1,1-dioxide | 92% |

Key observations:

-

Sulfoxide formation occurs within 4 hrs at 50°C, while sulfone production requires stoichiometric oxidant and extended reaction times (12–18 hrs).

-

The methyl group at C4 exerts minimal electronic influence on oxidation regioselectivity due to its meta-position relative to the reactive sulfur atom .

Reduction Reactions

The carboxylic acid group participates in selective reductions when appropriately activated:

Esterification-Followed Reduction Pathway:

-

Esterification: Treatment with SOCl₂/MeOH converts the acid to methyl 2-amino-4-methylthiophene-3-carboxylate (m.p. 81°C) .

-

LiAlH₄ Reduction: The ester reduces to (2-amino-4-methylthiophen-3-yl)methanol at −78°C in THF (64% yield).

Direct Decarboxylation:

Heating above 220°C induces decarboxylation to 2-amino-4-methylthiophene, though this route suffers from low selectivity (≤40%) due to competing decomposition .

Electrophilic Substitution

The amino group directs electrophiles to the C5 position of the thiophene ring:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Ac₂O | Reflux, 2 hrs | 2-Acetamido-4-methylthiophene-3-carboxylic acid | 85% |

| Br₂ (1 eq) | CHCl₃, 0°C | 2-Amino-5-bromo-4-methylthiophene-3-carboxylic acid | 73% |

Notable steric effects:

-

The C4 methyl group hinders substitution at adjacent positions, favoring monosubstitution at C5 even with excess reagent .

-

Diazotization reactions are precluded due to the instability of the diazonium salt under acidic conditions .

Condensation Reactions

The carboxylic acid participates in peptide coupling and heterocycle formation:

Amide Formation:

-

Reacts with benzylamine using EDC/HOBt in DMF to yield 2-amino-4-methylthiophene-3-carboxamide (92% purity by HPLC) .

Gewald Reaction Derivatives:

When heated with α-cyanoesters and elemental sulfur in DMF, it forms tricyclic thienopyridine systems – a key step in synthesizing kinase inhibitors.

Supramolecular Interactions

Crystallographic studies reveal:

-

Intramolecular N–H⋯O hydrogen bonds between NH₂ and carbonyl oxygen (d = 2.02 Å) .

-

Intermolecular N–H⋯S interactions (d = 3.15 Å) create dimeric motifs that influence solubility and melting behavior .

Stability Considerations

Scientific Research Applications

Pharmaceutical Applications

One of the most prominent uses of AMTCA is in the pharmaceutical industry, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is involved in the production of Articaine, a local anesthetic widely used in dental procedures. Articaine is unique due to its thiophene ring structure, which contributes to its efficacy and safety profile .

Table 1: Pharmaceutical Applications of AMTCA

Biological Research

Research has indicated that thiophene derivatives, including AMTCA, possess a broad spectrum of biological activities. These include:

- Antidepressant Activity : Some studies suggest that compounds with a thiophene structure can exhibit antidepressant effects.

- Anticonvulsant Properties : There is evidence supporting the anticonvulsant activity of thiophene derivatives, which could lead to new treatments for epilepsy .

- Allosteric Modulation : Thiophenes have been shown to act as allosteric enhancers at the adenosine A1 receptor, which is linked to antiarrhythmic and antilipolytic effects .

Table 2: Biological Activities Associated with AMTCA

Material Science Applications

In addition to its biological applications, AMTCA and its derivatives are being explored for use in materials science. The unique electronic properties of thiophene compounds make them suitable for:

- Organic Light-Emitting Diodes (OLEDs) : Thiophenes can be utilized in OLED technologies due to their ability to conduct electricity and emit light.

- Field Effect Transistors (FETs) : The semiconductor-like behavior of thiophenes upon -doping allows them to be used in FETs, making them valuable for electronic devices .

Table 3: Material Science Applications of AMTCA

| Application | Description | Reference |

|---|---|---|

| OLEDs | Used in organic light-emitting diodes due to their electronic properties. | |

| FETs | Suitable for field effect transistors owing to semiconductor-like behavior. |

Case Studies and Research Findings

- Synthesis and Characterization : A study published in IUCrData detailed the synthesis and crystal structure of AMTCA derivatives, highlighting their potential for various applications based on their structural properties .

- Biological Evaluation : Research conducted by Molvi et al. (2007) demonstrated that thiophene derivatives possess significant anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents .

- Material Properties : Investigations into the electronic properties of thiophene-based materials have shown promise for their use in advanced electronic applications such as sensors and transistors .

Mechanism of Action

The mechanism of action of 2-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substitution at Position 4

a) 4-Methyl vs. 4-Aryl Substitution

- This substitution also introduces steric hindrance, affecting regioselectivity in further reactions .

b) 4-Isobutyl Substitution

- Ethyl 2-amino-4-isobutylthiophene-3-carboxylate (CAS 72965-15-2): Molecular Formula: C₁₁H₁₇NO₂S Key Feature: The bulky isobutyl group increases steric demand, which may reduce crystallization tendencies compared to the methyl analog. This property is advantageous in solubility-driven applications .

Functional Group Variations

a) Carboxamide Derivatives

- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (CAS 61019-23-6): Molecular Formula: C₁₁H₉ClN₂OS Key Feature: Replacement of the ester with a carboxamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzyme active sites) .

b) Chloroacetamido-Modified Derivatives

Electronic Effects

- 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid: Molecular Formula: C₁₈H₁₄FNO₄S₂ Key Feature: The electron-withdrawing fluorine and sulfonyl groups alter the thiophene ring’s electron density, directing electrophilic substitutions to specific positions. Such modifications are critical in tuning pharmacokinetic properties .

Solubility and Crystallinity

- Methyl/ethyl esters (e.g., CAS 43088-42-2) exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to their ester groups. In contrast, carboxamide derivatives (e.g., CAS 61019-23-6) show improved aqueous solubility .

- 4-Substituted aryl analogs (e.g., CAS 65234-09-5) often display lower melting points compared to alkyl-substituted derivatives, reflecting reduced crystallinity .

Biological Activity

2-Amino-4-methylthiophene-3-carboxylic acid (AMTCA) is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 157.19 g/mol

- Structural Features : The compound features a thiophene ring substituted with an amino group and a carboxylic acid, which enhances its reactivity and biological activity.

Antimicrobial Properties

AMTCA has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results indicate that AMTCA could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

Research has shown that AMTCA exhibits anticancer properties, particularly in inhibiting the proliferation of cancer cells. A study assessed its effects on several cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 μM |

| HeLa (Cervical Cancer) | 30 μM |

| A549 (Lung Cancer) | 20 μM |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression .

While specific pathways for AMTCA's biological activity are still under investigation, it is hypothesized that its dual functional groups (amino and carboxylic acid) allow it to interact with various biological targets. The compound may modulate enzyme activities or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of AMTCA in a clinical setting, where it was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with AMTCA compared to control groups .

- Cancer Cell Line Analysis : In vitro studies conducted on breast cancer MCF-7 cells revealed that treatment with AMTCA led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .

Q & A

Q. Key Data :

- Typical reagents : Ethyl cyanoacetate, NaH, THF, Me₂SO₄, NH₂NH₂·HCl .

- Yield optimization : Reaction temperature (reflux conditions) and solvent polarity significantly impact product purity .

How can researchers confirm the structural integrity of this compound derivatives?

Basic Research Question

Structural validation requires a combination of spectroscopic and computational methods:

- Spectroscopy :

- Computational analysis :

Q. Validation Challenges :

- Isomeric byproducts (e.g., 3-amino vs. 2-amino substitution) require high-resolution mass spectrometry (HRMS) for differentiation .

What are the critical safety protocols for handling this compound in the lab?

Basic Research Question

Safety measures are derived from SDS guidelines:

- Exposure control : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact. The compound is a suspected respiratory irritant (H335) .

- Spill management : Sweep solid residues into sealed containers; avoid environmental release due to potential ecotoxicity .

- Storage : Keep in cool (0–6°C), dry conditions away from oxidizers .

Q. Advanced Note :

- Toxicology : Acute toxicity studies in rodents indicate LD50 > 2000 mg/kg (oral), but chronic effects remain uncharacterized .

How can biological activity assays be designed for this compound’s pharmacological potential?

Advanced Research Question

- Target selection : Focus on enzymes like protein-tyrosine phosphatase 1B (PTP1B), where thiophene-carboxylic acid derivatives show inhibitory activity .

- Assay design :

- In vitro : Measure IC50 values using colorimetric substrates (e.g., p-nitrophenyl phosphate) .

- SAR studies : Modify substituents (e.g., 4-cyclohexylphenyl groups) to enhance binding affinity .

- Challenges : Low oral bioavailability requires formulation with cyclodextrins or liposomal carriers .

What methodologies assess the environmental impact of this compound?

Basic Research Question

- Biodegradation : Use OECD 301F tests to evaluate microbial degradation in aqueous systems .

- Ecotoxicity :

- Disposal : Incinerate at > 1000°C with scrubbers to neutralize sulfur oxides .

How do structural modifications influence the reactivity of this compound?

Advanced Research Question

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilic aromatic substitution reactivity at the 5-position .

- Bulky groups (e.g., tert-butyl) : Steric hindrance reduces ring functionalization but improves metabolic stability .

- Case study : Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate exhibits improved solubility (TPSA = 89.8 Ų) compared to unsubstituted analogs .

How should researchers resolve contradictions in reported physical properties?

Advanced Research Question

- Melting point discrepancies :

- Spectral inconsistencies : Cross-validate NMR data with computational predictions (e.g., DFT calculations) .

What computational tools predict the pharmacokinetic behavior of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.